
Ethyl 5-formyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 137159-36-5) is a substituted imidazole derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is characterized by a formyl group at position 5 and an ethyl ester moiety at position 4 of the imidazole ring. The compound is typically a white crystalline powder with a purity of ≥95% .
This molecule serves as a critical intermediate in organic synthesis, particularly in the preparation of histidine derivatives and pharmaceuticals. For example, it has been used to synthesize analogs of L-histidine via substitution and cyclization reactions . Its reactivity is influenced by the electron-withdrawing formyl group, which enhances its participation in condensation and nucleophilic addition reactions .
Biological Activity
Ethyl 5-formyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 168.15 g/mol. The structure features a five-membered imidazole ring, which is pivotal for its biological activity. The presence of both a formyl group and a carboxylate group enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial and antiviral activities.
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing the function of metalloproteins, which are critical in various biochemical pathways.
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antibiotics .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's structure allows it to disrupt microbial cell processes, leading to cell death.
Antiviral Activity
Research indicates that derivatives of this compound may inhibit HIV integrase, suggesting potential antiviral properties . This activity is crucial in the ongoing search for effective treatments against viral infections.
Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory effects. This compound may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study on Antimycobacterial Activity : A recent study assessed the compound's activity against Mycobacterium tuberculosis. Results indicated that it inhibited bacterial growth at low micromolar concentrations, highlighting its potential as an antitubercular agent .
- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that this compound exhibited low toxicity towards human cell lines, suggesting a favorable safety profile for further development .
Comparative Table of Biological Activities
Scientific Research Applications
Scientific Research Applications
Ethyl 5-formyl-1H-imidazole-4-carboxylate has been studied for its potential in several areas:
-
Antimicrobial Activity
- Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in combating bacterial infections .
- Anticancer Properties
- Synthesis of Heterocyclic Compounds
Case Study 1: Antimicrobial Efficacy
In a series of experiments, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study underscores the potential use of this compound in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer properties of this compound was conducted using various cancer cell lines. The compound was found to significantly reduce cell proliferation in a dose-dependent manner, particularly in breast and colon cancer models. These findings suggest that further development could lead to novel cancer therapies .
Comparative Analysis with Related Compounds
Compound Name | Similarity Index | Key Features |
---|---|---|
Mthis compound | 0.95 | Similar structure; different substituent effects |
Ethyl 4-amino-1H-imidazole-5-carboxylate | 0.85 | Amino group alters reactivity patterns |
Dimethyl 4,5-imidazoledicarboxylate | 0.80 | Dicarboxylic structure provides additional reactivity |
Material Science Applications
This compound is also explored for its utility in material science:
- Catalysts: The compound has been investigated as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
- Fluorescent Sensors: Its derivatives have shown potential as fluorescent sensors for detecting specific ions or molecules, making it useful in environmental monitoring and biomedical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-formyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation or base-promoted reactions. For example:
- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be used to form pyrazole-4-carboxylate intermediates, which may be adapted for imidazole derivatives by substituting reagents like amidines or ketones (see ). Reaction optimization includes varying temperature (60–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.
- Base-Promoted Synthesis : Under transition-metal-free conditions, ketones and amidines can form imidazolone derivatives. Adjusting base strength (e.g., KOH vs. NaH) and reaction time (6–24 hours) improves yields .
Table 1: Comparison of Synthetic Approaches
Method | Key Reagents | Conditions | Yield Range | Reference |
---|---|---|---|---|
Cyclocondensation | Ethyl acetoacetate, DMF-DMA | 80°C, 12h, ethanol | 60–75% | |
Base-Promoted | Amidines, ketones, KOH | RT to 100°C, 6–24h | 50–85% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy : Prioritize H and C NMR to identify the formyl proton (~9.8–10.2 ppm) and carbonyl carbons (~160–170 ppm). Compare with structurally similar compounds (e.g., reports imidazole ring protons at 7.2–8.1 ppm).
- IR Spectroscopy : Look for C=O stretching (~1700 cm) and formyl C-H stretch (~2800 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS.
Advanced Research Questions
Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?
Methodological Answer:
- Cross-Validation : Use X-ray crystallography (e.g., SHELX refinement ) to resolve ambiguities in NMR/IR assignments. For example, crystallographic data can confirm the position of the formyl group.
- DFT Calculations : Perform density functional theory (DFT) to simulate NMR chemical shifts and vibrational frequencies. Adjust computational parameters (e.g., solvent model, basis set) to align with experimental conditions .
Table 2: Example of Spectral Discrepancy Resolution
Observed H NMR (ppm) | Predicted DFT (ppm) | Resolution Strategy |
---|---|---|
10.1 (formyl) | 9.9 | Solvent correction (DMSO vs. gas phase) |
7.8 (imidazole C-H) | 8.0 | Confirm via X-ray |
Q. What strategies are effective in resolving crystallographic disorder in the imidazole ring during X-ray structure determination?
Methodological Answer:
- Refinement Tools : Use SHELXL’s PART and SUMP instructions to model disordered regions. Apply restraints to bond lengths/angles based on similar structures (e.g., ’s bond parameters for imidazole rings).
- Data Quality : Collect high-resolution data (<1.0 Å) to improve electron density maps. For twinned crystals, employ TWINROT in SHELXTL .
Q. How can researchers design experiments to study the reactivity of the formyl group under different conditions?
Methodological Answer:
- Functionalization Studies : React the formyl group with hydrazines (to form hydrazones) or Grignard reagents (for nucleophilic addition). Monitor reaction progress via TLC and H NMR.
- Stability Tests : Expose the compound to acidic/basic conditions (pH 1–14) and track formyl degradation via HPLC. For example, ’s base-promoted conditions can inform pH-dependent reactivity .
Q. How do steric and electronic effects influence the regioselectivity of substitutions on the imidazole ring?
Methodological Answer:
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities at different positions. ’s table of substituent effects on EGFR inhibition provides a template .
- Experimental Screening : Introduce substituents (e.g., electron-withdrawing -NO or donating -OCH) and compare reaction rates via kinetic studies.
Q. Data Contradiction Analysis
Q. How to interpret conflicting results in biological activity assays for imidazole derivatives?
Methodological Answer:
Comparison with Similar Compounds
Ethyl 5-formyl-1H-imidazole-4-carboxylate belongs to a broader class of imidazole carboxylates. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects , physical properties , and applications .
Structural and Functional Group Analysis
Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |
---|---|---|---|---|
This compound | 137159-36-5 | C₇H₈N₂O₃ | Formyl (C5), ethyl ester (C4) | Aldehyde, ester |
Mthis compound | 85110-06-1 | C₆H₆N₂O₃ | Formyl (C5), methyl ester (C4) | Aldehyde, ester |
Ethyl 5-methyl-1H-imidazole-4-carboxylate | 51605-32-4 | C₇H₁₀N₂O₂ | Methyl (C5), ethyl ester (C4) | Alkyl, ester |
Ethyl 2-bromo-1H-imidazole-5-carboxylate | 74478-93-6 | C₆H₇BrN₂O₂ | Bromo (C2), ethyl ester (C5) | Halogen, ester |
Ethyl 5-amino-1H-imidazole-4-carboxylate HCl | 118019-42-4 | C₆H₁₀ClN₃O₂ | Amino (C5), ethyl ester (C4) | Amine, ester |
Key Observations :
- Substituent Position : The position of functional groups (e.g., formyl at C5 vs. bromo at C2) significantly alters reactivity. The formyl group in the target compound enables condensation reactions, whereas bromo substituents facilitate cross-coupling reactions .
- Ester vs. Amine: Ethyl 5-amino-1H-imidazole-4-carboxylate HCl (CAS 118019-42-4) is more nucleophilic due to the amino group, making it suitable for peptide coupling or heterocycle formation .
Physical and Spectral Properties
Key Observations :
- Melting Points : Substituents like thioether (e.g., 4b) lower melting points compared to the target compound due to reduced crystallinity .
- Spectral Shifts: The formyl group in the target compound produces a distinct $ ^1H $ NMR singlet at δ 9.6, absent in alkyl- or amino-substituted analogs .
Key Observations :
- Ester Chain Length : Ethyl esters (vs. methyl) improve solubility in organic solvents, favoring large-scale synthesis .
- Halogenated Derivatives : Bromo-substituted imidazoles (e.g., CAS 74478-93-6) are preferred for metal-catalyzed reactions .
Commercial Availability and Pricing
Key Observations :
- The target compound is priced higher than amino-substituted analogs due to its specialized applications .
Preparation Methods
Starting Materials and Initial Ring Formation
A common precursor is ethyl imidazole-4-carboxylate, which can be synthesized from ethyl acetylglycine or diethyl imidazole-4,5-dicarboxylate via cyclization and selective hydrolysis steps:
- Cyclization: Ethyl acetylglycine reacts with potassium thiocyanate under alkaline conditions to form 2-mercapto-4-imidazole carboxylate ethyl ester.
- Oxidative Desulfurization: Catalytic oxidation (often with hydrogen peroxide and a catalyst) removes the mercapto group to yield ethyl imidazole-4-carboxylate.
- Hydrolysis: Controlled hydrolysis converts esters to acids or partially hydrolyzes to adjust substituents as needed.
This method offers advantages such as good selectivity and cost-effectiveness due to the availability of raw materials and straightforward operation.
The formyl group introduction at the 5-position is typically achieved by reaction with formylating agents under anhydrous, controlled conditions:
- Formylating Agents: Common reagents include ethyl formate or other electrophilic formyl donors.
- Reaction Conditions: The reaction is performed in anhydrous solvents with catalysts to promote selective formylation, often at moderate temperatures to avoid side reactions.
- Catalysis: Acid or base catalysts can be employed depending on the reagent and substrate sensitivity.
- Industrial Adaptations: Large-scale synthesis uses continuous flow reactors and green chemistry principles to optimize yield and reduce environmental impact.
Alternative Synthetic Route via Condensation and Cyclization
Another approach involves condensation of ethyl glyoxalate with an appropriate amine, followed by cyclization and oxidation:
- Condensation: Ethyl glyoxalate condenses with amines to form intermediates.
- Cyclization: Intramolecular cyclization forms the imidazole ring.
- Oxidation: Selective oxidation introduces the formyl group.
- Advantages: This route allows fine control over substitution patterns and can be adapted for industrial scale.
Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |
---|---|---|---|---|---|
Cyclization | Ethyl acetylglycine + potassium thiocyanate | 25-50 | Alkaline | High | Formation of 2-mercapto-4-imidazole ester |
Oxidative Desulfurization | 30% H2O2 + catalyst (e.g., metal catalyst) | 60-100 | Neutral | High | Removal of mercapto group |
Hydrolysis | Alkaline solution (50-55% NaOH) | 25-50 | 8 | High | Conversion to imidazole-4-carboxylic acid |
Formylation | Formylating agent (e.g., ethyl formate), catalyst | Ambient to 60 | Anhydrous | Moderate | Selective formylation at 5-position |
Purification/Recrystallization | Acidification to pH 1-2, recrystallization solvents | Ambient | 1-2 | High | Isolation of pure product |
- The use of ethyl acetylglycine as a starting material is advantageous due to its low cost and availability, yielding high selectivity in ring formation and functionalization steps.
- Catalytic oxidation using hydrogen peroxide efficiently removes sulfur-containing groups without degrading the imidazole ring, improving purity and yield.
- Formylation under anhydrous conditions with controlled catalyst loading prevents side reactions and enhances the selectivity for the 5-formyl position.
- Industrial processes increasingly adopt continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability.
- The choice of solvents (e.g., methanol, ethanol, acetone, ethers) influences reaction rates and product solubility, with mixed solvent systems sometimes used to optimize yield and purity.
Method No. | Starting Material | Key Steps | Advantages | Limitations |
---|---|---|---|---|
1 | Ethyl acetylglycine + KSCN | Cyclization → Oxidative desulfurization → Hydrolysis → Formylation | High selectivity, low cost | Multi-step, requires catalyst |
2 | Diethyl imidazole-4,5-dicarboxylate | Hydrolysis → Partial decarboxylation → Esterification → Formylation | Well-established, scalable | Requires careful decarboxylation |
3 | Ethyl glyoxalate + amine | Condensation → Cyclization → Oxidation → Formylation | Flexible substitution control | More complex intermediate steps |
The preparation of Ethyl 5-formyl-1H-imidazole-4-carboxylate is well-documented through several synthetic routes emphasizing selective ring formation, oxidative desulfurization, and controlled formylation. The most effective methods employ ethyl acetylglycine as a precursor, catalytic oxidation for sulfur removal, and formylation under anhydrous conditions with catalysts to achieve high yield and purity. Industrial adaptations focus on continuous flow and green chemistry principles to optimize scalability and environmental impact. The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Properties
IUPAC Name |
ethyl 5-formyl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(3-10)8-4-9-6/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGPMFMANAJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566904 | |
Record name | Ethyl 5-formyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137159-36-5 | |
Record name | Ethyl 5-formyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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